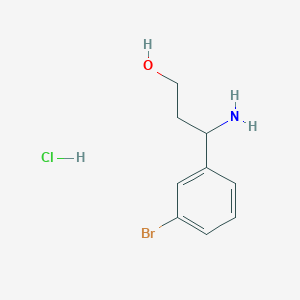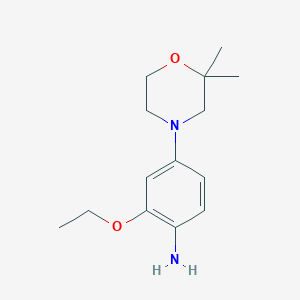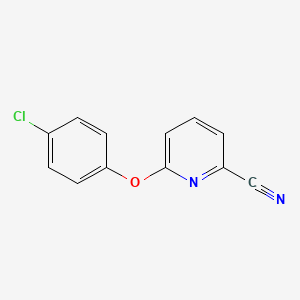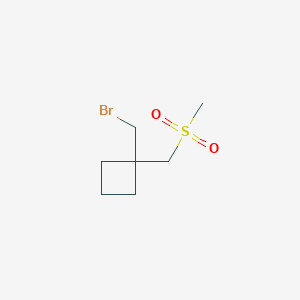
3-Amino-3-(3-bromophenyl)propan-1-OL hcl
Descripción general
Descripción
“3-Amino-3-(3-bromophenyl)propan-1-OL hcl” is a chemical compound with the linear formula C9H13BrClNO . It is a white to yellow solid and has a molecular weight of 266.57 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored at 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
3-AP hydrochloride has a wide variety of scientific research applications. It is used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 3-AP is used in the synthesis of dyes, fragrances, and other materials used in the cosmetics industry.
Mecanismo De Acción
3-AP hydrochloride is a proline derivative and is an important intermediate in the synthesis of many biologically active compounds. The mechanism of action of 3-AP is not fully understood, but it is believed to be involved in the formation of hydrogen bonds and other interactions with other molecules. Additionally, 3-AP is believed to be involved in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
3-AP hydrochloride is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its involvement in the synthesis of many biologically active compounds, it is likely that 3-AP can have indirect effects on the biochemical and physiological processes of organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-AP hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also relatively easy to use. Additionally, 3-AP is relatively non-toxic and has a low potential for hazardous reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it is also sensitive to moisture and air.
Direcciones Futuras
There are a number of potential future directions for the use of 3-AP hydrochloride. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other materials used in the cosmetics industry. Additionally, it could be used in the development of new methods for the synthesis of biologically active compounds. Finally, it could be used in the development of new analytical techniques for the characterization of complex molecules.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCPFDLHRPOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)










![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)